molecular formula C12H16O4 B579309 2-Butene-1,4-dimethacrylate CAS No. 18621-77-7

2-Butene-1,4-dimethacrylate

Cat. No.: B579309
CAS No.: 18621-77-7
M. Wt: 224.256
InChI Key: SNPKTIBMZOAVGQ-UHFFFAOYSA-N
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Description

2-Butene-1,4-dimethacrylate is a bifunctional monomer that serves as a critical cross-linking agent in the synthesis and modification of advanced polymeric materials . Its molecular structure features two methacrylate functional groups connected by a 2-butene chain, making it highly effective in forming three-dimensional polymer networks through free-radical polymerization. This cross-linking capability is essential for enhancing the mechanical properties, thermal stability, and chemical resistance of resulting polymers. A key research application highlighted in patent literature is its specific use in admixture with polymethyl methacrylate, where it contributes to the formation of materials with tailored properties . The compound's utility extends to the broader field of polymerization-induced self-assembly (PISA), a powerful technique for producing block copolymer particles with defined morphologies such as spheres, worms, and vesicles . In such processes, difunctional monomers like this compound allow researchers to control particle architecture and morphology at the nanoscale, facilitating the development of novel materials for potential use in drug delivery systems, coatings, and specialty additives. When handling this compound in the laboratory, researchers should consult safety data and note that studies on related methacrylate monomers have indicated the importance of assessing biochemical interactions and cytotoxicity profiles to ensure safe handling practices and inform the development of biocompatible materials . This product is intended for research purposes only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-4-(2-methylprop-2-enoyloxy)but-2-enyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4/h5-6H,1,3,7-8H2,2,4H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPKTIBMZOAVGQ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC=CCOC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C(=O)OC/C=C/COC(=O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modification of 2 Butene 1,4 Dimethacrylate

Synthetic Routes for 2-Butene-1,4-dimethacrylate Monomer Production

The industrial synthesis of this compound relies on two principal chemical pathways: direct esterification and transesterification. Both methods involve the reaction of a precursor diol with a methacrylate (B99206) source, facilitated by catalytic systems to ensure high yield and purity.

Esterification Pathways

Direct esterification involves the reaction of 2-butene-1,4-diol (B106632) with methacrylic acid. google.com This process is typically conducted in the presence of a catalyst and a water-carrying agent, such as cyclohexane, to remove the water formed during the reaction and drive the equilibrium towards the product. google.com

Key parameters for this one-step method include:

Reactants : 1,4-Butanediol (B3395766) and methacrylic acid are the primary reactants.

Molar Ratio : The molar ratio of methacrylic acid to 1,4-butanediol is typically in the range of 2.5–3.5:1.

Catalyst : Solid acid catalysts like HZSM-5 molecular sieves are often employed to minimize side reactions. google.com

Temperature : The reaction is generally initiated at around 85°C and then increased to 100–130°C. google.com

Inhibitor : A polymerization inhibitor, such as hydroquinone, is added to prevent the premature polymerization of the monomer. google.com

Transesterification Methodologies

Transesterification offers an alternative route, utilizing methyl methacrylate as the methacrylate source in reaction with 2-butene-1,4-diol. google.com This method produces the desired dimethacrylate and methanol (B129727) as a byproduct. The continuous removal of methanol is crucial for driving the reaction to completion.

Critical aspects of the transesterification process include:

Reactants : Methyl methacrylate and 1,4-butanediol serve as the starting materials. google.com

Molar Ratio : An excess of methyl methacrylate is used, with molar ratios to 1,4-butanediol ranging from 3.5:1 to 6.5:1. google.com

Catalyst : Organotin compounds, such as dibutyltin (B87310) oxide or a combination of dibutyltin dilaurate and 1,3-dilauroyloxy-1,1,3,3-tetrabutyl distannoxane, are effective catalysts. google.com

Temperature : Reactive distillation is carried out with a distillate temperature of 62–70°C and a reactor temperature of 110–130°C.

Inhibitor : Composite polymerization inhibitors, often a mix of tetramethylpiperidine (B8510282) nitroxide radicals and phenolic compounds, are used to prevent unwanted polymerization.

Catalytic Systems in this compound Synthesis

The choice of catalyst is a critical factor influencing the efficiency and selectivity of both esterification and transesterification reactions.

For esterification , solid acid catalysts like HZSM-5 molecular sieves are favored due to their high activity, good selectivity, and ease of separation and reuse. google.com They promote the reaction under relatively mild conditions and minimize corrosive byproducts often associated with homogeneous acid catalysts. google.com Dibutyltin oxide is another effective catalyst for this pathway.

In transesterification , organotin catalysts are widely used. google.com These catalysts, including dibutyltin oxide and dibutyltin dilaurate, are known for their high efficiency, allowing for lower catalyst concentrations and shorter reaction times. google.com They operate under mild conditions and are reusable, making them a more environmentally friendly option. google.com Zirconium-based catalysts, specifically chelates of zirconium with 1,3-dicarbonyl compounds, have also been investigated and show promise due to their ease of removal from the final product. googleapis.com

To prevent premature polymerization during synthesis, various inhibitors are employed. Hydroquinone is commonly used in esterification processes. google.com For transesterification, composite inhibitors, which can be a mixture of different compounds like tetramethylpiperidine nitroxide radicals and p-tert-butylcatechol, are often utilized to provide effective stabilization at elevated temperatures.

Isomeric Forms and Their Synthetic Control

This compound exists in two isomeric forms, cis and trans, arising from the geometry of the carbon-carbon double bond in the butene backbone. The synthesis of specific isomers requires careful control of starting materials and reaction conditions.

Synthesis of cis-2-Butene-1,4-dimethacrylate

The synthesis of the cis isomer specifically starts with cis-2-butene-1,4-diol (B44940). This diol can be obtained through the selective hydrogenation of 2-butyne-1,4-diol (B31916). researchgate.net The subsequent esterification or transesterification of cis-2-butene-1,4-diol with a methacrylate source, under the conditions described previously, would yield cis-2-Butene-1,4-dimethacrylate. Studies have explored the copolymerization of cis-2-butene-1,4-diol with other monomers like acrylamide, followed by esterification to modify the polymer backbone. ajchem-a.comajchem-a.com

Synthesis of trans-2-Butene-1,4-dimethacrylate

Similarly, the synthesis of the trans isomer begins with trans-2-butene-1,4-diol. This starting material can also be produced via the hydrogenation of 2-butyne-1,4-diol, with reaction conditions tailored to favor the formation of the trans isomer. researchgate.net The subsequent esterification or transesterification reaction with methacrylic acid or methyl methacrylate would then produce trans-2-Butene-1,4-dimethacrylate. The control over the stereochemistry of the starting diol is paramount to achieving the desired isomeric purity in the final dimethacrylate product.

Data Tables

Table 1: Reactants and Conditions for this compound Synthesis

Synthetic RouteReactantsMolar RatioCatalystTemperatureInhibitor
Esterification1,4-Butanediol, Methacrylic acid1 : 2.5–3.5HZSM-5 molecular sieves, Dibutyltin oxide100–130°CHydroquinone
Transesterification1,4-Butanediol, Methyl methacrylate1 : 3.5–6.5Organotin compounds (e.g., Dibutyltin dilaurate)110–130°C (reactor)Composite inhibitors

Derivatization and Analogues of this compound

The structural framework of this compound, featuring a central carbon-carbon double bond and two terminal methacrylate groups, offers multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives and analogues with fine-tuned reactivity and properties. Strategic modifications can be directed at the butene backbone or involve the substitution of the methacrylate moieties with other functional groups.

The reactivity of the internal double bond of the butene backbone can be harnessed or altered to create derivatives with enhanced or specialized reactivity. Common strategies include hydrogenation, epoxidation, and its use as a building block in polymerization reactions.

The hydrogenation of the C=C double bond in the precursor, 2-butene-1,4-diol, is a key step in producing saturated analogues. The selective hydrogenation of 2-butyne-1,4-diol to cis- and trans-2-butene-1,4-diol is a critical industrial process, which can be further hydrogenated to butane-1,4-diol. researchgate.net This saturated diol can then be esterified to form 1,4-butanediol dimethacrylate (BDDMA), a common crosslinking agent where the central double bond is absent. atamanchemicals.com The reactivity is thus focused solely on the terminal methacrylate groups.

Another approach involves the epoxidation of the double bond. A process for the synthesis of 2-butene-1,4-diesters can commence with the epoxidation of 1,3-butadiene, which is then converted to the desired diester. google.com This introduces an epoxide ring, a versatile functional group that can undergo various ring-opening reactions to introduce new functionalities.

Furthermore, derivatives of the butene backbone can act as initiators or monomers in polymerization. For instance, 1,4-dibromo-2-butene (B147587) has been used as a bifunctional initiator for the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) (EtOx). mdpi.com This results in a telechelic poly(2-ethyl-2-oxazoline) (pEtOx) with a central 2-butene (B3427860) unit, which can be subsequently used as a macroinitiator for other polymerizations. mdpi.com The double bond within the polymer backbone remains available for further post-polymerization modification, such as grafting. researchgate.net

Grafting reactions, such as the thiol-ene reaction, can attach functional molecules onto the unsaturated polymer backbone derived from 2-butene-1,4-diol. researchgate.net This method allows for the introduction of amino or carboxylic acid pendant groups with high efficiency under mild conditions. researchgate.net Olefin metathesis is another advanced technique where the butene double bond can participate in reactions to create complex macromolecular structures. researchgate.net

Table 1: Examples of Butene Backbone Modifications and Their Effects on Reactivity

Modification StrategyStarting Material/DerivativeReagents/ConditionsResulting Structure/AnalogueEnhanced Reactivity/Application
Hydrogenation2-Butyne-1,4-diolPalladium catalyst, H₂2-Butene-1,4-diol, Butane-1,4-diolPrecursor for saturated crosslinkers like 1,4-butanediol dimethacrylate (BDDMA) researchgate.netatamanchemicals.com
Epoxidation1,3-ButadieneH₂O₂, Titanium silicalite catalystMonoepoxide intermediateIntermediate for 2-butene-1,4-diesters with a reactive epoxide ring google.com
Polymerization Initiation1,4-Dibromo-2-butene2-ethyl-2-oxazoline (EtOx)Telechelic pEtOx with central 2-butene unitMacroinitiator for block copolymers; backbone available for further modification mdpi.com
Grafting (Thiol-ene)Unsaturated poly(ester amide)s from 2-butene-1,4-diolThiol-containing molecules (e.g., thiolactic acid), radical initiatorPolymer with pendant functional groups (e.g., carboxylic acids)Introduction of functional groups for tailored properties researchgate.net

Incorporation of Functional Groups for Tailored Properties

Replacing the methacrylate groups of this compound or its precursor diol with other functionalities is a primary strategy for creating analogues with tailored properties such as altered polarity, charge, or biological activity. google.com The introduction of different functional groups can significantly modulate hydrophilicity, degradability, and chemical and physical characteristics. google.com

A notable analogue is N,N,N',N'-tetramethyl-2-butene-1,4-diamine, where the ester linkages are replaced by nitrogen atoms. This diamine derivative is synthesized from 1,4-dichloro- or 1,4-dibromo-2-butene and dimethylamine. It serves as a ligand in coordination chemistry and a building block in organic synthesis.

Another modification involves replacing the methacrylate esters with phosphate (B84403) esters. The condensation of cis-2-butene-1,4-diol with phenyl dichlorophosphate (B8581778) yields a phosphoester. core.ac.uk This introduces phosphorus-containing groups, which can alter properties like flame retardancy, adhesion, and biocompatibility.

Bio-based alternatives aim to create analogues with improved biocompatibility. For example, dimethacrylate monomers derived from eugenol (B1671780) (a component of clove oil) have been synthesized as potential replacements for petroleum-based monomers in dental composites. researchgate.net These bio-based materials can exhibit non-estrogenic activity and comparable or superior mechanical properties to commercial resins. researchgate.net

Table 2: Analogues of this compound with Incorporated Functional Groups

Functional GroupPrecursor/MethodResulting Analogue/DerivativeTailored Property/Application
Amine1,4-Dichloro-2-butene + DimethylamineN,N,N',N'-Tetramethyl-2-butene-1,4-diamineLigand in coordination chemistry, building block for quaternary ammonium (B1175870) compounds
Phosphate Estercis-2-Butene-1,4-diol + Phenyl dichlorophosphatePhosphoester of 2-butene-1,4-diolPotential for modified adhesion, flame retardancy, and use in functional copolymers core.ac.uk
Amide2-Butene-1,4-diol derived monomers + Diacids/DiaminesUnsaturated Poly(ester amide)s (PEAs)Controlled degradation, hydrophilicity, and mechanical properties researchgate.net
Carboxylic Acid/Amino GroupsGrafting onto unsaturated polymer backbone derived from 2-butene-1,4-diolFunctionalized PEAsIntroduction of pendant groups for drug conjugation or modulating solubility researchgate.net
Bio-based Phenolic structureEugenol-derived bisphenols + (Meth)acrylation2,2′-dially-4,4′-dimethoxy-5,5′-diglycerolate methacrylatediphenylmethane (BEF-GMA)Improved biocompatibility, non-estrogenic, for dental composites researchgate.net

Polymerization Kinetics and Mechanisms of 2 Butene 1,4 Dimethacrylate Systems

Free Radical Polymerization of 2-Butene-1,4-dimethacrylate

Free radical polymerization is a primary method for curing dimethacrylate monomers, including this compound. This chain reaction process involves initiation, propagation, and termination steps, leading to the formation of a three-dimensional polymer network.

Initiation Mechanisms in Homopolymerization

The polymerization process begins with the generation of free radicals from an initiator molecule. This can be achieved through thermal decomposition or photochemical cleavage.

Thermal Initiation: Common thermal initiators like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are used. google.com When heated, these molecules decompose into primary radicals. For example, BPO, when heated to around 60-80°C, splits to form two benzoyloxy radicals, which can then initiate polymerization by adding to the double bond of a methacrylate (B99206) group. google.com

Photoinitiation: UV or visible light can be used to cleave photoinitiator molecules into reactive radical species. kpi.ua This method allows for rapid curing at ambient temperatures. Photoinitiators are classified into two main types: Type I (photo-cleavage) and Type II (hydrogen abstraction). Type I initiators, such as 2,2-dimethoxy-2-phenylacetophenone, undergo unimolecular bond cleavage upon irradiation to yield free radicals. Type II systems, like camphorquinone (B77051) (CQ), require a co-initiator, typically an amine, to generate radicals via an electron transfer and subsequent proton transfer process upon light absorption. kpi.ua

The generated primary radical (R•) then attacks one of the carbon-carbon double bonds of a this compound monomer molecule, forming a new, larger radical and initiating the polymer chain.

Propagation and Termination Kinetics

Once initiated, the polymer chain grows rapidly in the propagation step as monomer molecules are sequentially added to the radical chain end. Since this compound is a difunctional monomer, once one methacrylate group has reacted, the other can participate in the polymerization of another chain, leading to the formation of crosslinks and a network structure.

The kinetics of dimethacrylate polymerization are characterized by several complex phenomena:

Termination of the growing chains occurs primarily through bimolecular reactions between two radicals, either by combination (forming one long chain) or disproportionation (forming two chains, one with a saturated end and one with an unsaturated end). Due to the gel effect, reaction-diffusion becomes the dominant termination mechanism as the polymerization progresses. nist.gov

Table 1: Illustrative Kinetic Parameters for a Generic Dimethacrylate System. This table presents typical values for a dimethacrylate polymerization, highlighting how kinetic parameters change with conversion. The data is representative of general dimethacrylate behavior.

Conversion (%)Propagation Rate Constant (kp) (L/mol·s)Termination Rate Constant (kt) (L/mol·s)Polymerization Rate (Rp) (mol/L·s)
105002 x 1070.05
30 (Gel Effect Onset)4805 x 1050.25
504501 x 1040.15
70 (Vitrification)501 x 1030.01

Note: Values are hypothetical and for illustrative purposes to show trends in dimethacrylate polymerization kinetics.

Influence of Photoinitiator Systems on Polymerization Rate

In photopolymerization, the choice of the initiator system is critical in determining the reaction rate and the final properties of the polymer. The polymerization rate is generally proportional to the square root of the initiation rate.

Key factors include:

Initiator Concentration: Increasing the photoinitiator concentration generally leads to a higher rate of radical generation and thus a faster polymerization rate. However, at very high concentrations, this effect can plateau due to increased light absorption by the initiator itself (inner filter effect) or primary radical termination.

Light Intensity: A higher light intensity provides more photons to activate the initiator, increasing the radical concentration and accelerating the polymerization. addent.com

Wavelength: The light source's emission spectrum must overlap with the absorption spectrum of the photoinitiator for efficient activation. For example, camphorquinone (CQ), a common photoinitiator in dental materials, has a maximum absorption in the blue light region (~470 nm). mdpi.com Using a light source that does not emit at the appropriate wavelength will result in poor or no polymerization.

Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization. nih.gov It reacts with the initiating and propagating radicals to form stable peroxy radicals, which are much less reactive and slow down or prevent chain growth. This effect is most pronounced at the surface exposed to air. nih.gov

Table 2: Comparison of Common Photoinitiator Systems for Dimethacrylate Polymerization.

Photoinitiator SystemTypeActivation Wavelength (nm)Co-initiator RequiredKey Characteristics
Benzoin EthersType I250-380NoHigh efficiency, but can cause yellowing.
Acylphosphine Oxides (e.g., TPO)Type I380-420NoEfficient, photobleaching (reduces yellowing).
Camphorquinone (CQ)Type II400-500Amine (e.g., DMAEMA)Widely used in dental composites, low toxicity, visible light cure. mdpi.comnih.gov
Phenyl-1,2-propanedione (PPD)Type II350-480AmineCan be an alternative to CQ.

Copolymerization Behavior of this compound

Copolymerization involves polymerizing two or more different monomers together. This technique is used to create polymers with properties that are a blend of the constituent homopolymers, or that are entirely unique. This compound can be copolymerized with various mono- or multifunctional monomers to tailor the final material's characteristics, such as toughness, flexibility, and thermal resistance. google.com

Reactivity Ratios in Binary and Ternary Systems

The composition and microstructure of a copolymer are determined by the relative reactivities of the monomers towards the different propagating radical species. This is quantified by the monomer reactivity ratios, r1 and r2.

For a binary copolymerization of monomer M1 (e.g., this compound) and monomer M2 (e.g., Methyl Methacrylate), there are four possible propagation reactions, each with a rate constant k:

~M1• + M1 → ~M1M1• (rate constant k11)

~M1• + M2 → ~M1M2• (rate constant k12)

~M2• + M1 → ~M2M1• (rate constant k21)

~M2• + M2 → ~M2M2• (rate constant k22)

The reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

The value of r1 indicates the preference of a radical ending in M1 to add another M1 monomer versus an M2 monomer. The product of the reactivity ratios (r1r2) provides insight into the copolymerization behavior:

r1r2 = 1: Ideal or random copolymerization. The monomer units are randomly distributed along the chain.

r1r2 < 1: Tendency towards alternating copolymerization.

r1r2 > 1: Tendency towards block copolymerization.

Table 3: Illustrative Reactivity Ratios for a Related Dimethacrylate/Monovinyl Monomer System (EGDMA/MMA).

Monomer 1 (M1)Monomer 2 (M2)r1 (EGDMA)r2 (MMA)r1r2Copolymerization Tendency
Ethylene Glycol Dimethacrylate (EGDMA)Methyl Methacrylate (MMA)0.701.861.30Tendency toward block-like structure

Data sourced from a study on EGDMA/MMA copolymerization. mdpi.com This serves as an example of how reactivity ratios are determined and interpreted for a cross-linking dimethacrylate.

Impact of Co-monomer Structure on Polymerization Dynamics

The structure of the co-monomer significantly influences the polymerization kinetics and the final network properties. When this compound is copolymerized, the co-monomer's characteristics play a crucial role.

Flexibility and Size: Copolymerizing a rigid cross-linker like this compound with a flexible, low-viscosity monomer (a reactive diluent) can enhance monomer mobility. nist.gov This can delay the onset of autoacceleration and lead to a higher final degree of conversion by plasticizing the growing network and postponing vitrification. nist.gov For example, a patent describes copolymerizing this compound with monomers like ethyl methacrylate or styrene (B11656). google.com

Functionality: The number of polymerizable groups on the co-monomer affects the crosslink density. Copolymerizing with a monofunctional monomer like methyl methacrylate will result in a lower crosslink density compared to its homopolymerization, potentially increasing the toughness of the material. google.com Conversely, copolymerizing with another multifunctional monomer can lead to an even denser and more rigid network.

Polarity and Hydrogen Bonding: Co-monomers containing hydroxyl groups or other polar functionalities can introduce hydrogen bonding into the polymer network. This physical cross-linking can significantly enhance the mechanical properties, such as modulus and strength, of the final material.

Advanced Polymerization Techniques

Advanced polymerization techniques offer precise control over the polymerization process, influencing the final properties of the resulting polymer network.

Photopolymerization Kinetics and Efficiency

Photopolymerization, or UV curing, is a widely used technique for the rapid polymerization of dimethacrylates. This process involves the use of a photoinitiator that, upon exposure to light of a specific wavelength, generates radical species that initiate polymerization. The kinetics of this process are typically characterized by a rapid increase in the rate of polymerization, which is influenced by factors such as light intensity, photoinitiator concentration, and the intrinsic reactivity of the monomer.

For dimethacrylate systems, the polymerization rate often exhibits an autocatalytic behavior, where the rate increases as the conversion proceeds. kpi.ua The efficiency of photopolymerization can be very high, with significant conversion of double bonds occurring in a matter of seconds. vot.pl However, the final conversion is often limited by the vitrification of the polymer network, where the mobility of the reactive species becomes restricted. acs.org The structure of the monomer, including the flexibility of the spacer group between the methacrylate functionalities, plays a crucial role in the polymerization kinetics and the final conversion. kpi.ua

Table 1: General Kinetic Parameters for Dimethacrylate Photopolymerization

ParameterTypical Value RangeInfluencing Factors
Autocatalytic Exponent (m)0.44 - 0.70Monomer structure, temperature
Reaction Order Exponent (n)1.44 - 1.75Monomer structure, temperature
Rate Constant (k)0.031 - 0.054 s⁻¹Monomer structure, temperature, light intensity
Data derived from studies on homologous series of dimethacrylates and presented for illustrative purposes. kpi.ua

Controlled Radical Polymerization Strategies (e.g., RAFT, ATRP)

Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have revolutionized the synthesis of polymers with well-defined architectures. These methods allow for the preparation of polymers with predetermined molecular weights and narrow molecular weight distributions.

ATRP: ATRP is another powerful CRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains. cmu.edu ATRP has been successfully used for the polymerization of various methacrylate monomers, leading to well-defined polymers. kompozit.org.tr For dimethacrylates, ATRP can be used to synthesize crosslinked networks with more homogeneous structures compared to conventional free-radical polymerization. sci-hub.se The application of ATRP to this compound would likely involve a copper/ligand catalyst system, and the reaction conditions would need to be carefully controlled to manage the crosslinking process. cmu.edu

Gel Point Determination and Network Formation during Polymerization

The transition from a liquid monomer to a solid, crosslinked network is a hallmark of dimethacrylate polymerization. This process is characterized by the gel point, a critical conversion at which an infinite polymer network is formed.

Autoacceleration (Gel Effect) and Autodeceleration Phenomena

Following the peak rate achieved during autoacceleration, a phase of autodeceleration often occurs. This is primarily caused by the vitrification of the system, where the glass transition temperature of the forming polymer network approaches the reaction temperature. This severely restricts the mobility of all species, including the monomer, leading to a sharp decrease in the polymerization rate. tcichemicals.com

Limiting Conversion and Residual Monomer Analysis

The polymerization of dimethacrylates rarely proceeds to 100% conversion. The reaction typically stops at a limiting conversion , which is reached when the polymer network vitrifies. acs.org The value of the limiting conversion is dependent on factors such as the monomer structure, reaction temperature, and light intensity in the case of photopolymerization. acs.orgresearchgate.net For many dimethacrylate systems, the limiting conversion can range from 50% to over 80%. researchgate.net

The presence of unreacted monomer after polymerization is referred to as residual monomer . The amount of residual monomer is a critical parameter, as it can affect the physical, chemical, and biological properties of the final material. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to quantify the amount of residual monomer in the polymer network. researchgate.net For poly(this compound), it would be expected that a certain percentage of the monomer remains unreacted, trapped within the crosslinked structure.

Polymer Network Structure and Morphology of 2 Butene 1,4 Dimethacrylate Derived Materials

Formation of Microgel Agglomerates and Heterogeneous Polymer Architectures

The free-radical polymerization of dimethacrylates is a complex process that deviates significantly from classical polymerization models. nih.gov A key feature of this process is the formation of a spatially heterogeneous network architecture. nih.govnih.gov

Polymerization does not proceed uniformly throughout the material. Instead, in the early stages of the reaction, highly crosslinked, nanometer-sized domains known as microgels are formed. nih.govacs.org These microgels arise from a high propensity for intramolecular cyclization, where a pendant methacrylate (B99206) group on a growing polymer chain reacts with a radical on the same chain, forming a loop. nih.gov This process is competitive with intermolecular propagation, which extends the polymer chains and forms crosslinks between them.

The formation of these microgel particles occurs at the very beginning of polymerization. acs.org As the reaction continues, these initial microgels act as nuclei, growing in size as more monomer units are added to their surface. This leads to a distinct two-phase system: dense, highly crosslinked microgel regions suspended in a surrounding matrix of unreacted monomer and less-crosslinked, more linear polymer chains. pocketdentistry.comnih.gov This inherent heterogeneity is a defining characteristic of dimethacrylate-derived polymer networks.

Spatial Organization of Polymer Networks

The final morphology of the polymer network is a direct consequence of the microgel formation process. The spatial organization is characterized by clusters of these densely crosslinked microgels, which eventually coalesce as the polymerization reaction progresses toward its limiting conversion. nih.gov The material between these initial microgel domains polymerizes later in the reaction, forming a less densely crosslinked matrix that connects the agglomerates. pocketdentistry.com

This results in a final polymer structure with significant spatial variations in crosslink density. nih.gov The network consists of densely packed microgel agglomerates, which can be several nanometers in dimension, interconnected by a less dense polymer matrix. nih.gov This complex morphology, often visualized using techniques like atomic force microscopy (AFM), has a profound impact on the material's mechanical properties. pocketdentistry.com The heterogeneous distribution of crosslinks means that mechanical failure, such as crack propagation, may preferentially travel through the routes of lower crosslink density in the interstitial matrix. pocketdentistry.com

Degree of Double Bond Conversion in 2-Butene-1,4-dimethacrylate Polymers

The degree of double bond conversion (DC) is a critical parameter that quantifies the extent of polymerization, representing the percentage of methacrylate groups that have reacted to form the polymer network. mdpi.com In dimethacrylate systems, the DC is never 100%. nih.gov As the network forms, the mobility of the reacting species (monomer molecules and growing polymer chains) becomes severely restricted. This phenomenon, known as vitrification, causes the reaction to slow dramatically and eventually stop, trapping a significant number of unreacted methacrylate groups within the glassy polymer network. nih.gov

The final DC is highly dependent on the chemical structure of the monomer. researchgate.netmdpi.com

Flexibility: Monomers with more flexible spacer chains, like triethylene glycol dimethacrylate (TEGDMA), can achieve higher mobility within the developing network, leading to higher DC values. mdpi.com

Rigidity and Size: Large, rigid monomers like Bis-GMA exhibit restricted mobility due to their bulky structure and strong intermolecular interactions (hydrogen bonding), resulting in a significantly lower limiting DC. mdpi.com

The structure of this compound is relatively small and flexible, suggesting it would likely achieve a moderately high degree of conversion, comparable to other flexible, short-chain dimethacrylates. The DC is typically measured using spectroscopic techniques such as Fourier Transform Infrared (FTIR) spectroscopy by monitoring the decrease in the absorption band of the methacrylate C=C bond (typically around 1637 cm⁻¹) during polymerization. mdpi.com

MonomerStructural CharacteristicsTypical Degree of Conversion (DC) Range (%)
Bis-GMARigid, bulky, H-bonding~50-60 nih.gov
UDMAFlexible, H-bonding~60-75
TEGDMAVery flexible, no H-bonding~65-80 nih.gov
This compound Short, flexible, no H-bonding Expected to be in the medium-high range

Factors Affecting Conversion Limits

The degree of conversion, which measures the percentage of methacrylate groups that have reacted, is a critical parameter in the formation of polymer networks. In the free-radical polymerization of dimethacrylates, the conversion is rarely 100% and often reaches a limiting value. sigmaaldrich.com This is because the mobility of the reacting species (monomers and growing polymer chains) becomes severely restricted as the cross-linked network develops. Several key factors influence this conversion limit.

Vitrification: As polymerization proceeds, the glass transition temperature (Tg) of the reacting system increases. When the Tg approaches the polymerization temperature, the system transitions from a rubbery to a glassy state, a process known as vitrification. In this glassy state, molecular mobility is drastically reduced, effectively halting the polymerization reaction long before all monomer is consumed. This is the primary reason for limiting conversion in densely cross-linked systems.

Monomer Structure and Viscosity: The chemical structure of the monomer plays a crucial role. Monomers with high viscosity tend to exhibit lower limiting conversions because the diffusion of molecules is hindered from the very beginning of the reaction. While specific data for this compound is not extensively available, its structure suggests a certain degree of flexibility around the ester linkages, but the central double bond may impose some rigidity compared to a saturated analogue like 1,4-butanediol (B3395766) dimethacrylate.

Polymerization Temperature: Performing the polymerization at a higher temperature can increase the final conversion. Higher temperatures delay the onset of vitrification by providing more thermal energy, which enhances molecular mobility and allows the reaction to proceed further before becoming diffusion-limited.

Illustrative Data: Factors Influencing Final Conversion in Typical Dimethacrylate Systems

The following table provides example data for common dental dimethacrylates to illustrate general principles, as specific data for this compound is not available in the reviewed literature.

Monomer System (Weight Ratio)Polymerization Temperature (°C)Final Degree of Conversion (%)Primary Limiting Factor
Bis-GMA25~55High Viscosity, Early Vitrification
TEGDMA25~80Lower Viscosity, Delayed Vitrification
Bis-GMA / TEGDMA (50/50)25~70Intermediate Viscosity
Bis-GMA / TEGDMA (50/50)60~85Delayed Vitrification

Correlation between Conversion and Network Structure

The degree of conversion is intrinsically linked to the structure and properties of the resulting polymer network. As more methacrylate groups react, the network becomes more developed, leading to significant changes in its architecture and performance.

Cross-link Density: The most direct consequence of increasing conversion is a higher cross-link density. Cross-link density refers to the number of effective cross-links per unit volume. A higher degree of conversion means that more bifunctional monomer units have been incorporated into the network at both ends, creating a tighter, more densely cross-linked structure. sigmaaldrich.com The theoretical cross-link density is determined by the monomer's molecular structure, but the actual, effective cross-link density is always lower due to incomplete conversion and the formation of structural defects like loops. sigmaaldrich.com

Network Heterogeneity: The polymerization of dimethacrylates does not proceed uniformly. Instead, it follows a complex mechanism involving the formation of highly cross-linked microgel regions early in the reaction. sigmaaldrich.com These microgels are suspended in a less-cross-linked matrix of monomer and polymer. As conversion increases, these microgels grow and eventually coalesce, but the final network retains a significant degree of structural heterogeneity.

Physical and Mechanical Properties: The network structure established by the conversion process dictates the material's properties. Higher conversion and the resulting higher cross-link density lead to:

Increased Modulus and Hardness: A tighter network restricts the mobility of polymer chains, resulting in a stiffer and harder material.

Improved Solvent Resistance: A densely cross-linked polymer network swells less in the presence of solvents, as the chemical bonds prevent the polymer chains from dissolving. google.com The use of this compound as a cross-linker has been shown to yield polymers that are insoluble in solvents like acetone (B3395972) and benzene, confirming the formation of a robust network. google.com

Enhanced Thermal Stability: The strong covalent bonds of the network increase the energy required for thermal degradation. google.com

Illustrative Data: Correlation of Conversion with Network Properties for a Typical Dimethacrylate

This table illustrates the general relationship between the degree of conversion and key network properties. The values are representative examples for educational purposes.

Degree of Conversion (%)Relative Cross-link DensityElastic Modulus (GPa)Equilibrium Swelling in Toluene (%)
50Low1.540
65Medium2.525
80High3.515

Structure Property Relationships in 2 Butene 1,4 Dimethacrylate Polymers and Composites

Influence of Monomer Structure on Polymer Network Formation

The chemical architecture of the constituent monomers is a determining factor in the final properties of a polymer network. nih.govnih.gov In the case of 2-Butene-1,4-dimethacrylate, the specific arrangement of its atoms, including the central butene linker and the reactive methacrylate (B99206) groups, dictates how individual monomer units connect and organize into a three-dimensional structure.

Impact of Stereoisomerism on Network Architecture

Stereoisomerism, the arrangement of atoms in space, can significantly influence the architecture of a polymer network and, consequently, its material properties. acs.orgresearchgate.net In this compound, the central double bond can exist in either a cis or trans configuration. These geometric isomers can lead to different spatial arrangements of the polymer chains.

trans-isomer: The trans configuration generally leads to a more linear and extended chain conformation. This linearity can facilitate more regular packing of the polymer chains, potentially leading to regions of higher order or crystallinity within the network. mdpi.com

cis-isomer: The cis configuration introduces a bend or "kink" in the monomer unit. This irregular shape can disrupt the packing of polymer chains, resulting in a more amorphous and less ordered network structure. researchgate.net

The stereochemistry of the monomer can therefore dictate the phase state of the resulting polymer, with a higher cis content potentially leading to a transition from a semi-crystalline to a completely amorphous material. researchgate.net This, in turn, affects the thermal and mechanical properties of the polymer. The degradation kinetics of the polymer network can also be influenced by stereoisomerism, as crystalline regions may impede the degradation process. acs.org

Correlation of Crosslink Density with Macroscopic Performance

Crosslink density, a measure of the number of crosslinks per unit volume in a polymer network, is a critical parameter that directly influences the macroscopic performance of the material. nih.govresearchgate.net A higher crosslink density generally leads to a more rigid material with enhanced mechanical properties and thermal stability. chempoint.com

The theoretical crosslink density of a dimethacrylate polymer network is inversely related to the molecular weight of the monomer; shorter monomers lead to a higher potential crosslink density. nih.gov An increase in crosslink density restricts the reorganization of polymer chains, leading to an increase in the material's modulus. nih.gov This restriction in molecular motion also contributes to increased hardness. pocketdentistry.com

PropertyEffect of Increasing Crosslink Density
Tensile Strength Increases
Flexural Modulus Increases pocketdentistry.com
Hardness Increases pocketdentistry.com
Swelling in Solvents Decreases
Glass Transition Temperature (Tg) Increases uni-bayreuth.de
Water Sorption Decreases nih.gov

This table illustrates the general trends observed in dimethacrylate polymers as crosslink density increases.

It is important to note that while high crosslink density can improve many mechanical properties, it can also lead to increased brittleness. nih.govuni-bayreuth.de Materials with very high crosslink densities may not be able to effectively dissipate energy through plastic deformation, making them more prone to fracture. uni-bayreuth.de

Effect of Polymerization Conditions on Resultant Material Characteristics

The conditions under which polymerization occurs have a significant impact on the final characteristics of the this compound polymer. Key parameters that can be controlled during polymerization include temperature, initiator type and concentration, and the presence of light. google.comnih.gov

The rate of initiation, which is controlled by factors like initiator concentration and temperature, affects the length of the polymer chains that form. nih.gov For instance, in photopolymerization, the intensity and wavelength of the light source are crucial. nih.gov Different polymerization conditions can lead to variations in the degree of conversion, which is the percentage of monomer that has reacted to form the polymer. A lower degree of conversion can result in inferior mechanical properties and biocompatibility due to the presence of unreacted monomer. mdpi.com

The application of heat or light can be used to modify the polymerization process. google.com For example, increasing the temperature can accelerate the curing process, but it also carries the risk of premature gelation. The choice of initiator is also critical; for example, some initiators are activated by heat while others are activated by light (photoinitiators). google.comnih.gov The type and concentration of the initiator will influence the rate of polymerization and the final network structure.

Reinforcement Mechanisms in this compound Composites

To enhance the mechanical properties of this compound polymers, they are often used as a matrix material in composites, where they are reinforced with various fillers. The reinforcement mechanisms in these composites are complex and depend on the properties of both the polymer matrix and the filler, as well as the interaction between them. usm.mynih.gov

Common reinforcing fillers include inorganic particles such as silica (B1680970), alumina, and glass. usm.mynih.govalliedacademies.org The addition of these fillers can significantly improve properties like flexural strength, fracture toughness, and hardness. usm.my The effectiveness of the reinforcement depends on several factors, including the filler's particle size, shape, and concentration, as well as its dispersion within the polymer matrix. usm.myalliedacademies.org

Key reinforcement mechanisms include:

Crack Pinning and Deflection: Filler particles can act as obstacles to crack propagation, forcing the crack to deviate from its path or to be pinned, thereby increasing the energy required for fracture. usm.mynih.gov

Load Transfer: Stress is transferred from the weaker polymer matrix to the stronger filler particles, provided there is good adhesion between the two phases. researchgate.net

Interfacial Interactions in Filler-Reinforced Systems

To improve interfacial bonding, filler particles are often surface-treated with coupling agents, such as silanes. nih.govalliedacademies.org These coupling agents can form chemical bonds with both the inorganic filler surface and the polymer matrix, creating a strong and durable interface. alliedacademies.org A well-bonded interface enhances the mechanical properties of the composite and can also improve its resistance to environmental degradation, such as water sorption. alliedacademies.org The diffusion of the polymer matrix into the pores of nanofillers can also enhance interfacial interactions and reduce filler aggregation. nih.gov

Influence of Filler Type and Loading on Composite Properties

The incorporation of fillers into a this compound polymer matrix is a critical step in the development of composite materials with tailored properties for specific applications. The type of filler, its size, shape, and concentration (loading) all play a significant role in modifying the mechanical, thermal, and physical characteristics of the resulting composite. While extensive research exists for various dimethacrylate-based composites, particularly in the dental field, specific detailed research findings and comprehensive data tables for composites based solely on a this compound matrix are not widely available in publicly accessible literature. However, based on established principles of polymer composite science, the anticipated influences can be discussed.

The primary goals of incorporating fillers are generally to enhance stiffness, strength, and toughness, reduce polymerization shrinkage, improve wear resistance, and modify thermal expansion. The effectiveness of the filler in achieving these goals is largely dependent on the interaction between the filler particles and the polymer matrix.

Influence of Filler Type

The choice of filler material has a profound impact on the properties of a this compound composite. Different fillers are selected based on the desired balance of properties for the final application.

Silica (Silicon Dioxide): Amorphous or crystalline silica is a common filler used to improve the mechanical properties of polymer composites. In a this compound matrix, the incorporation of silica particles would be expected to increase the elastic modulus and hardness of the composite. Nanosized silica particles, due to their high surface area, could potentially lead to significant improvements in strength and toughness, provided there is good dispersion and adhesion to the polymer matrix.

Glass Fillers: Various types of glass, such as barium aluminosilicate, are frequently used in dental composites for their ability to impart radiopacity, allowing the composite to be visible on X-rays. In a this compound composite, glass fillers would likely enhance the flexural strength and modulus. The refractive index of the glass can also be matched to that of the polymer matrix to achieve high translucency.

Fibers: The incorporation of fibrous fillers, such as glass fibers or carbon fibers, would introduce anisotropy into the composite, leading to a significant increase in mechanical properties along the direction of fiber alignment. For a this compound composite, this could result in materials with very high flexural strength and stiffness, suitable for structural applications.

Nanofillers: The use of nanofillers like nanoclays, carbon nanotubes, or graphene in a this compound matrix could lead to multifunctional composites. Beyond mechanical reinforcement, these fillers can enhance thermal stability, and electrical conductivity, and act as barriers to gas and liquid permeation.

Influence of Filler Loading

The concentration of the filler, or filler loading, is a critical parameter that is often optimized to achieve the desired balance of properties. Generally, as the filler loading increases, several properties of the this compound composite would be expected to change in a predictable manner.

Mechanical Properties: An increase in filler loading typically leads to a higher elastic modulus and compressive strength. Flexural strength and fracture toughness often increase with filler loading up to an optimal point, after which they may decrease due to increased particle agglomeration and stress concentrations.

Viscosity: The viscosity of the uncured composite paste increases with higher filler loading. This can affect the handling and processing characteristics of the material. For instance, highly filled composites may be more difficult to extrude or adapt to a mold.

Thermal Properties: The coefficient of thermal expansion (CTE) of the composite is generally lowered with increasing filler content, bringing it closer to that of surrounding materials (e.g., tooth structure in dental applications). The thermal stability of the composite can also be enhanced with the addition of thermally stable inorganic fillers.

Research Findings and Data

As previously stated, specific research data on the influence of filler type and loading on this compound composites is limited in the available literature. However, research on analogous dimethacrylate systems provides a framework for the expected trends. For instance, studies on Bis-GMA/TEGDMA-based composites have shown a clear correlation between filler volume fraction and mechanical properties like flexural strength and modulus.

A hypothetical data table illustrating the expected effect of filler loading on the properties of a this compound composite with a generic silica filler is presented below. It is crucial to note that these values are illustrative and not based on experimental data for this specific composite system.

Table 1: Hypothetical Influence of Silica Filler Loading on the Properties of a this compound Composite

Filler Loading (wt%) Flexural Strength (MPa) Flexural Modulus (GPa) Polymerization Shrinkage (vol%)
0 40 - 60 1.5 - 2.5 6 - 8
30 70 - 90 4 - 6 4 - 5
50 90 - 120 7 - 10 3 - 4

Note: The data in this table is illustrative and intended to demonstrate the general expected trends. Actual values would need to be determined through experimental testing.

Advanced Applications of 2 Butene 1,4 Dimethacrylate in Materials Science

Application in Polymer Resins and Coatings

2-Butene-1,4-dimethacrylate serves as a critical cross-linking agent for polymer resins, significantly enhancing their material properties. When incorporated into polymer compositions, such as those based on Polymethyl methacrylate (B99206) (PMMA), it facilitates the formation of a cross-linked network that improves toughness, abrasion resistance, thermal stability, and solvent resistance in the final polymerized product. google.com The polymerization can be initiated by various methods, including the use of heat or light in the presence of a catalyst like benzoyl peroxide. google.com

The inclusion of this compound is not limited to homopolymers; it is also effective in copolymers, for instance, those made from methyl methacrylate and other monomers like ethyl methacrylate or butyl methacrylate. google.com By creating bridges between linear polymer chains, the dimethacrylate imparts a thermoset character to the material, rendering it insoluble and infusible. google.com This cross-linking mechanism is fundamental to producing high-performance resins and durable coatings. Dimethacrylates are established monomers in the manufacturing of protective coatings, where their ability to form dense networks upon curing leads to enhanced surface hardness and durability. wiley.com

Base Polymer SystemRole of this compoundResulting Property Enhancements
Polymethyl methacrylate (PMMA)Cross-linking AgentImproved Toughness, Abrasion Resistance, Thermal Resistance, Solvent Resistance google.com
Methyl methacrylate / Ethyl methacrylate CopolymerCross-linking AgentCreation of Insoluble and Infusible Resinous Material google.com

This table summarizes the effects of incorporating this compound into different polymer resin systems as documented in research findings.

Development of High-Performance Adhesives and Sealants

In the realm of adhesives and sealants, dimethacrylate monomers like this compound function as reactive diluents and cross-linking agents. Their incorporation into adhesive formulations is designed to enhance network formation upon curing, which translates to improved bond strength and thermal resistance. The precursor to this compound, 2-Butene-1,4-diol (B106632), is utilized in the production of polyurethanes, which are widely applied in adhesives and sealants. chemicalbook.com This indicates the utility of the butene backbone in creating polymers suitable for these applications.

While specific data on this compound is limited, the functional role of analogous dimethacrylates, such as 1,4-Butanediol (B3395766) dimethacrylate (BDDMA), is well-documented. BDDMA is used in reactive adhesives and sealants to improve adhesion and heat resistance. atamanchemicals.com These monomers participate in free-radical polymerization, creating a durable, cross-linked adhesive layer. atamanchemicals.com The presence of two methacrylate groups allows for a high degree of cross-linking, which is crucial for the performance of high-strength structural adhesives. google.com

Role in Photopolymerizable Systems and UV-Curable Materials

This compound is well-suited for photopolymerizable systems and the formulation of UV-curable materials. The methacrylate groups are highly reactive in free-radical polymerization initiated by ultraviolet (UV) light. pocketdentistry.com This process, known as photocuring, is used extensively for coatings, inks, and in 3D printing technologies. wiley.comrsc.org

In these systems, a photoinitiator is added to the monomer formulation. When exposed to UV radiation of a specific wavelength, the photoinitiator generates free radicals, which initiate the rapid polymerization of the methacrylate groups. radtech.org The difunctional nature of this compound allows it to connect two growing polymer chains, leading to the swift formation of a densely cross-linked network. wiley.com The kinetics of this process, including the rate of polymerization and the final degree of monomer conversion, are influenced by the monomer's molecular structure, such as the length and flexibility of the spacer group between the methacrylate units. vot.pl Studies on homologous dimethacrylates show that the properties of the resulting polymer can be precisely controlled by the monomer structure and curing conditions. vot.pl

ComponentFunctionExample
Dimethacrylate Monomer Forms the cross-linked polymer networkThis compound
Photoinitiator Generates free radicals upon UV exposure to initiate polymerization2,2-dimethoxy-2-phenylacetophenone pocketdentistry.comradtech.org
Co-monomer(s) Modifies network properties (e.g., viscosity, flexibility)Triethyleneglycol dimethacrylate (TEGDMA) pocketdentistry.com

This table outlines the typical components of a photopolymerizable resin system and their respective functions.

Integration into Polymer Foams and Structured Materials

The creation of polymer foams and other structured materials can be achieved using difunctional monomers like this compound. These materials are valued for their low density and high surface area. A common technique involves the polymerization of a monomer-in-water emulsion, where the monomer serves as the continuous phase that is subsequently solidified. sigmaaldrich.com

Research on the analogous saturated compound, 1,4-Butanediol dimethacrylate (BDDMA), has demonstrated its use in fabricating polymer foams with controllable pore structures. sigmaaldrich.com In such a process, an emulsion is stabilized, and polymerization is initiated to create a solid polymer matrix. The removal of the dispersed phase (e.g., water) leaves behind a porous, foam-like structure. The properties of the foam, including pore size and interconnectivity, can be tailored by adjusting the formulation. sigmaaldrich.com this compound, with its polymerizable methacrylate groups, is a suitable candidate for the monomer phase in these templating techniques, enabling the creation of lightweight, cross-linked, and structured materials. The use of its precursor diol as a cross-linker in polyurethane foams further supports the role of this chemical backbone in foam applications. acs.org

Exploration in Biomedical Materials Engineering (Focus on Material Design, not Clinical Use)

In biomedical materials engineering, the design of materials with specific physical and chemical properties is paramount. Dimethacrylates are frequently explored for applications such as hydrogels and tissue engineering scaffolds due to their ability to form biocompatible and structurally stable networks. tcichemicals.comatamanchemicals.com

Hydrogels are three-dimensional polymer networks that can absorb and retain large quantities of water. This compound can be used as a cross-linking agent in the synthesis of hydrogels. When copolymerized with hydrophilic monomers, its two methacrylate groups form covalent bonds that act as junction points in the network. atamanchemicals.com

The concentration of the dimethacrylate cross-linker is a critical design parameter that directly controls the properties of the hydrogel. A higher concentration of this compound leads to a higher cross-link density. This, in turn, restricts the mobility of the polymer chains, resulting in a lower swelling ratio, reduced water content, and increased mechanical stiffness. Conversely, a lower cross-linker concentration allows the hydrogel to absorb more water, making it softer and more pliable. This ability to tune the material properties by simply adjusting the cross-linker concentration is a key advantage in designing hydrogels for specific material requirements.

Cross-linker ConcentrationCross-link DensityExpected Swelling RatioExpected Mechanical Stiffness
LowLowHighLow
MediumMediumMediumMedium
HighHighLowHigh

This table illustrates the fundamental relationship between the concentration of a dimethacrylate cross-linker, like this compound, and the resulting physical properties of a hydrogel.

Tissue engineering aims to create functional tissues by combining cells with a porous scaffold material that mimics the native extracellular matrix. The scaffold's architecture—including pore size, porosity, and interconnectivity—is crucial for its function. Photocurable dimethacrylate resins are used to fabricate scaffolds with precisely controlled structures. nih.govnist.gov

A well-established method for creating these scaffolds is the salt-leaching technique. nih.gov In this process, a photocurable resin containing a dimethacrylate monomer is mixed with salt (sodium chloride) crystals of a specific size. nih.govnist.gov The mixture is then cured with UV light to form a solid composite. Subsequently, the composite is soaked in water to dissolve and leach out the salt crystals, leaving behind an interconnected porous network within the polymer matrix. nih.gov The size of the pores in the final scaffold is directly controlled by the size of the salt crystals used as the porogen (pore-forming agent). nih.gov This method allows for the design of scaffolds with tailored porosity and mechanical integrity suitable for engineering studies. nist.gov

Average Salt Crystal Diameter (μm)Resulting Scaffold PorosityMechanical Properties
390~75 vol % nih.govMore rigid nih.gov
300~75 vol % nih.gov-
200~75 vol % nih.gov-
100~75 vol % nih.govSofter and more compressible nih.gov

This table presents research findings on the fabrication of tissue engineering scaffolds using a dimethacrylate monomer and a salt-leaching technique, showing how porogen size affects scaffold properties. nih.gov

Lack of Specific Research on this compound in Molecular Imprinting for Metal Ion Adsorption

Following a comprehensive review of available scientific literature, there is a notable absence of specific research detailing the use of This compound as a primary component in the synthesis of molecularly imprinted polymers (MIPs) for the selective adsorption of metal ions. The field of ion imprinting is well-established, with numerous studies focusing on the creation of polymers with tailored cavities for capturing specific metal ions from aqueous solutions. nih.govresearchgate.netgoogle.com

The fundamental principle of this technology, often called ion imprinting technology (IIT), involves polymerizing functional monomers and a cross-linking agent around a template metal ion. nih.govgoogle.com After polymerization, the template ion is removed, leaving behind a cavity that is specific in size, shape, and chemical functionality to the target ion, thus enabling selective rebinding. nih.govgoogle.com

However, the vast majority of published research in this area utilizes other cross-linking agents, with ethylene glycol dimethacrylate (EGDMA) being the most prominent and frequently studied. nih.govmdpi.comacs.orgnih.govabechem.com Numerous studies have successfully employed EGDMA to create ion-imprinted polymers for the selective extraction of various metal ions, including copper (Cu²⁺), cadmium (Cd²⁺), lead (Pb²⁺), and uranyl (UO₂²⁺) ions. nih.govmdpi.comnih.govabechem.com

While this compound is a known chemical compound, its application as a cross-linker or functional monomer in the context of metal ion-imprinted polymers is not documented in the available academic and patent literature found during the search. The existing body of research provides extensive data, including synthesis methods, adsorption capacities, and selectivity coefficients for MIPs based on other monomers and cross-linkers, but does not extend to this compound for this specific advanced application.

Due to the lack of specific data and detailed research findings, it is not possible to construct a scientifically accurate article on the utilization of this compound for molecular imprinting of metal ions as per the requested outline.

Analytical and Characterization Methodologies for 2 Butene 1,4 Dimethacrylate Polymer Systems

Spectroscopic Techniques for Polymerization Monitoring and Network Characterization

Spectroscopic methods are indispensable tools for the real-time monitoring of polymerization and the detailed characterization of the final polymer network. Techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer molecular-level information about the chemical transformations occurring during curing and the structure of the crosslinked polymer.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared Spectroscopy (FTIR) is a powerful and widely used technique for monitoring the polymerization of dimethacrylate monomers, including 2-Butene-1,4-dimethacrylate. mdpi.com This method relies on the principle that specific chemical bonds absorb infrared radiation at characteristic frequencies. The polymerization process is followed by monitoring the decrease in the intensity of the absorption band corresponding to the methacrylate (B99206) carbon-carbon double bond (C=C). mdpi.com

The stretching vibration of the C=C bond in methacrylate groups typically appears around 1637 cm⁻¹. mdpi.com The degree of conversion (DC), which represents the percentage of reacted double bonds, can be quantified by comparing the peak height or area of this vinyl peak in the polymer to that in the unreacted monomer. An internal standard, often a peak that does not change during polymerization, such as the carbonyl (C=O) stretching vibration at approximately 1720 cm⁻¹, is used for normalization to ensure accurate DC calculations. Real-time FTIR allows for the kinetic study of the photopolymerization, providing data on the rate of polymerization. nih.gov

Vibrational Mode Typical Wavenumber (cm⁻¹) Application in Polymerization Monitoring
C=C Stretching~1637Primary peak for monitoring the decrease in double bonds and calculating the degree of conversion. mdpi.com
C=O Stretching~1720Used as an internal standard for normalization due to its stability during the reaction.
C-O Stretching~1050Can provide information about the ester linkages in the polymer backbone. pocketdentistry.com
=C-H Vibrations~840, 777, 1511Can indicate the presence of aromatic structures if applicable to the co-monomer. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the chemical structure of both the monomer and the resulting polymer. dokumen.pub Both ¹H NMR and ¹³C NMR are employed to confirm the structure of the synthesized this compound monomer and to analyze the polymer network. diva-portal.orgresearchgate.net

In ¹H NMR spectra of the monomer, characteristic signals for the vinyl protons are observed, typically in the range of 5.5-6.1 ppm. wiley.com The disappearance or significant broadening of these peaks in the polymer's spectrum indicates the consumption of the double bonds during polymerization. The protons of the butene backbone and the methyl groups of the methacrylate moieties also show distinct chemical shifts that can be used for structural verification. wiley.com

¹³C NMR provides complementary information, with signals for the vinyl carbons appearing around 125 ppm and 136 ppm, and the carbonyl carbon at approximately 167 ppm. wiley.com Analysis of the polymer's ¹³C NMR spectrum can reveal details about the polymer microstructure, including the extent of crosslinking and the presence of any side reactions. acs.org

Nucleus Functional Group Typical Chemical Shift (ppm) - Monomer Typical Chemical Shift (ppm) - Polymer
¹HVinyl (=CH₂)5.5 - 6.1Broadened or absent
¹HButene (-CH=CH-)~5.7Broadened
¹HEster Linkage (-O-CH₂-)~4.7Broadened
¹HMethyl (CH₃)~1.9Broadened
¹³CVinyl (=CH₂)~125Broadened or absent
¹³CVinyl (quaternary C)~136Broadened or absent
¹³CCarbonyl (C=O)~167~177 (Shifted and broadened)
¹³CButene (-CH=CH-)~128Broadened

Thermal Analysis of Polymer Networks

Thermal analysis techniques are essential for characterizing the thermal stability, curing behavior, and viscoelastic properties of this compound polymer networks. These methods subject the material to a controlled temperature program and measure the resulting changes in its physical properties.

Thermogravimetric Analysis (TGA) for Thermal Stability of Polymers

Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer network by measuring the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.net The resulting TGA curve provides information about the decomposition temperatures of the polymer, the presence of any residual solvent or monomer, and the char yield at high temperatures. acs.org

The onset temperature of decomposition is a key parameter obtained from TGA, indicating the temperature at which significant degradation begins. researchgate.net For crosslinked dimethacrylate polymers, the thermal stability is often related to the crosslink density; a higher crosslink density generally leads to a higher decomposition temperature. researchgate.net The TGA can be performed under an inert atmosphere (e.g., nitrogen) to study the pyrolysis of the polymer or under an oxidative atmosphere (e.g., air) to assess its thermo-oxidative stability. researchgate.net

Polymer System Decomposition Onset (°C) Maximum Degradation Rate (°C) Atmosphere
Typical Crosslinked Dimethacrylate200 - 350350 - 450Nitrogen
Dimethacrylate with AdditivesVariesVariesNitrogen/Air

Note: The specific values are highly dependent on the exact formulation, including co-monomers, initiators, and any fillers or additives used.

Differential Scanning Calorimetry (DSC) for Glass Transition and Curing Enthalpy

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. unesp.br For this compound polymer systems, DSC is invaluable for determining the glass transition temperature (Tg) of the cured network and for studying the kinetics of the polymerization reaction. diva-portal.orgvot.pl

The glass transition temperature is a critical property of the polymer network, representing the temperature range over which the material transitions from a rigid, glassy state to a more flexible, rubbery state. researchgate.net The Tg is influenced by the crosslink density, the chemical structure of the monomer, and the degree of conversion. wiley.com

Photo-DSC, where the sample is irradiated with UV or visible light within the DSC instrument, can be used to monitor the heat released during photopolymerization. wiley.com The total heat evolved is proportional to the extent of the reaction, allowing for the calculation of the curing enthalpy and the degree of conversion. unesp.br The rate of heat flow is directly related to the rate of polymerization, providing detailed kinetic information. vot.pl

Property Typical Value Range Significance
Glass Transition Temperature (Tg)30 - 150 °CIndicates the transition from a glassy to a rubbery state; related to crosslink density. diva-portal.orgwiley.com
Curing Enthalpy (ΔH)50 - 60 kJ/mol (per methacrylate group)The total heat released during polymerization, used to determine the degree of conversion. wiley.com
Peak Exotherm TemperatureVaries with initiator and conditionsThe temperature at which the polymerization rate is at its maximum.

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Polymers

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymer networks. diva-portal.org In a DMA experiment, a small, oscillating stress or strain is applied to a sample, and the resulting strain or stress is measured. This allows for the determination of the storage modulus (E'), the loss modulus (E''), and the damping factor (tan δ) as a function of temperature or frequency.

The storage modulus represents the elastic response of the material, indicating its ability to store energy. The loss modulus represents the viscous response, or the energy dissipated as heat. The ratio of the loss modulus to the storage modulus is tan δ, which is a measure of the material's damping capacity. The peak of the tan δ curve is often used as another measure of the glass transition temperature. wiley.com DMA provides valuable information about the crosslink density, stiffness, and energy dissipation characteristics of the this compound polymer network. nih.gov

DMA Parameter Description Information Gained
Storage Modulus (E')The elastic component of the modulus, representing the energy stored per cycle.Stiffness of the material, changes significantly at the glass transition.
Loss Modulus (E'')The viscous component of the modulus, representing the energy dissipated as heat per cycle.Energy damping and dissipation properties.
Tan Delta (tan δ)The ratio of the loss modulus to the storage modulus (E''/E').A measure of the damping capacity of the material; the peak is often associated with the glass transition temperature. wiley.com

Microscopic and Imaging Techniques for Polymer Morphology

Microscopic techniques are indispensable for visualizing the surface and internal structures of polymers. They provide direct insight into the spatial organization and heterogeneity of the polymer network, which are critical determinants of the material's macroscopic properties.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to map the surface topography and properties of materials at the nanoscale. azonano.comnist.gov In the context of this compound polymer systems, AFM is particularly valuable for characterizing surface heterogeneity. nist.gov The technique operates by scanning a sharp tip attached to a cantilever across the sample surface. nist.gov The interactions between the tip and the sample cause the cantilever to deflect, which is then detected and used to generate a three-dimensional topographic image. mdpi.com

AFM can be operated in different modes, including tapping mode, where the cantilever oscillates near its resonant frequency. Phase imaging in tapping mode is especially useful for differentiating between regions of varying material properties, such as hardness and adhesion, even when topographic differences are minimal. researchgate.net This allows for the visualization of phase-separated domains and the distribution of cross-linking density on the polymer surface. nist.govresearchgate.net For instance, studies on dimethacrylate polymer networks have shown that AFM can reveal spatially organized heterogeneity arising from the formation and agglomeration of microgels. nih.gov This information is vital for understanding how the chemical structure and polymerization conditions influence the final morphology and mechanical performance of the polymer. nih.govpocketdentistry.com

Table 1: AFM Parameters for Polymer Surface Analysis

Parameter Description Typical Application
Scan Size The area of the sample surface being imaged. Ranging from nanometers to micrometers to observe features at different length scales.
Scan Rate The speed at which the tip scans the surface. Optimized to balance imaging speed and quality, avoiding sample damage.
Cantilever Type The properties of the cantilever and tip (e.g., material, spring constant, tip radius). Selected based on the sample's hardness and the desired resolution. Silicon or silicon nitride tips are common. azonano.com
Imaging Mode The operational mode of the AFM (e.g., contact, tapping). Tapping mode is often preferred for soft polymer samples to minimize surface damage. researchgate.net

| Phase Angle | The phase lag between the cantilever's oscillation and the drive signal in tapping mode. | Provides contrast based on material properties like adhesion and viscoelasticity, revealing surface heterogeneity. researchgate.net |

This table is generated based on general AFM principles and findings from polymer characterization studies.

Scanning Electron Microscopy (SEM) is a powerful technique for examining the fracture surfaces of polymer materials, providing insights into their failure mechanisms and internal morphology. libretexts.orgkpi.ua SEM utilizes a focused beam of high-energy electrons to generate a variety of signals at the surface of solid specimens. The signals that derive from electron-sample interactions reveal information about the sample including external morphology (topography), chemical composition, and crystalline structure and orientation of materials making up the sample. In most applications, data are collected over a selected area of the surface of the sample, and a 2-dimensional image is generated that displays spatial variations in these properties.

For this compound polymer systems, SEM analysis of fracture surfaces can reveal features such as cracks, voids, and the texture of the fractured surface, which can be correlated with the material's toughness and brittleness. researchgate.net The preparation of the sample is critical for obtaining high-quality SEM images. For non-conductive polymers, a thin coating of a conductive material, such as gold or platinum, is often applied to prevent charge buildup on the surface. libretexts.orgnih.gov Cryo-SEM, which involves fracturing the sample at cryogenic temperatures, can be used to expose the internal structure without significant plastic deformation, providing a clearer picture of the network morphology. libretexts.org

SEM has been instrumental in visualizing the microstructure of various crosslinked polymer systems, including those based on dimethacrylates. For example, studies have used SEM to observe the effects of crosslinker concentration on the morphology of polymer microspheres and to characterize the roughness and features of fracture surfaces in dental composites. researchgate.netscirp.org

Table 2: SEM Observations on Dimethacrylate Polymer Fracture Surfaces

Feature Description Implication for Material Properties
Smooth Surface Indicates a brittle fracture with little energy absorption. Low fracture toughness.
Rough Surface Suggests a more ductile fracture with significant energy absorption. Higher fracture toughness. researchgate.net
River Lines/Radial Marks Patterns that indicate the direction of crack propagation. Can be used to identify the fracture origin. researchgate.net
Microcracks/Voids Defects within the polymer matrix. Can act as stress concentrators, reducing the material's strength. acs.org

| Phase-Separated Domains | Visible regions of different compositions or crosslink densities. | Indicates morphological heterogeneity within the material. kpi.ua |

This table is compiled from general knowledge of SEM analysis of polymers and specific findings in related literature.

Diffraction Methods for Network Structure

Diffraction techniques provide information about the atomic and molecular arrangement within a material, offering insights into the structural order and heterogeneity of polymer networks.

X-ray Powder Diffraction (XRPD) is an analytical technique used to determine the crystallographic structure of a material. In the context of amorphous or semi-crystalline polymers like those derived from this compound, XRPD can be used to quantitatively characterize network heterogeneity. nih.govcore.ac.uk The technique involves directing a beam of X-rays at a powdered or bulk sample and measuring the scattered intensity as a function of the scattering angle.

For crosslinked dimethacrylate polymers, which are generally amorphous, the XRPD pattern consists of broad halos rather than sharp Bragg peaks. The shape and position of these halos can provide information about the average distance between polymer chains and the degree of local order. The presence of heterogeneities in the network, such as densely crosslinked microgel-like regions within a less crosslinked matrix, can lead to variations in the XRPD profile. nih.govresearchgate.net

Research has demonstrated a correlation between the size of these network heterogeneities, as determined by XRPD, and the mechanical properties of dimethacrylate polymers. nih.gov For instance, the impact resistance of these materials has been shown to be related to the size of the network heterogeneities. nih.gov The combined application of XRPD and AFM has proven to be a successful approach for a comprehensive analysis of dimethacrylate network morphology. nih.gov

Table 3: XRPD Data for Characterizing Polymer Network Heterogeneity

Parameter Description Significance
Peak Position (2θ) The scattering angle at which the maximum intensity of a diffraction halo occurs. Related to the average intermolecular distance within the polymer network.
Full Width at Half Maximum (FWHM) The width of the diffraction halo at half of its maximum intensity. Provides an indication of the degree of structural order; broader peaks suggest a more disordered or heterogeneous structure.

| Correlation Length (ξ) | A measure of the size of the ordered or heterogeneous domains within the network. | Can be calculated from the FWHM of the diffraction peak and is often correlated with mechanical properties. core.ac.uk |

This table is based on the principles of XRPD analysis of amorphous and semi-crystalline polymers.

Chromatographic Methods for Polymer Characterization

Chromatographic techniques are essential for determining the molecular weight and molecular weight distribution of polymers, which are fundamental parameters influencing their physical and mechanical properties.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a liquid chromatographic technique that separates molecules based on their hydrodynamic volume in solution. resolvemass.cacontractlaboratory.com It is the most widely used method for determining the molecular weight distribution of polymers. ahgroup.atnist.gov The technique involves passing a polymer solution through a column packed with porous gel beads. resolvemass.ca Larger molecules are excluded from the pores and thus elute first, while smaller molecules can penetrate the pores to varying extents and have a longer elution time. resolvemass.ca

For the characterization of soluble polymers or the sol fraction of a crosslinked this compound network, SEC/GPC can provide valuable information. This includes the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution. resolvemass.caresearchgate.net

The choice of solvent (mobile phase) and column packing material is crucial for achieving good separation. resolvemass.ca Detectors commonly used in SEC/GPC include refractive index (RI) detectors, which are sensitive to the concentration of the polymer, and light scattering detectors, which can provide absolute molecular weight information without the need for column calibration with polymer standards. lcms.cz

Table 4: Key Parameters Obtained from SEC/GPC Analysis

Parameter Symbol Description Importance
Number-Average Molecular Weight Mn The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. resolvemass.ca Influences properties like osmotic pressure and end-group analysis.
Weight-Average Molecular Weight Mw The average molecular weight where the contribution of each molecule is weighted by its mass. resolvemass.ca Relates to properties like melt viscosity and toughness.
Polydispersity Index PDI The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. resolvemass.ca A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution.

| Hydrodynamic Volume | Vh | The effective volume of a polymer molecule in solution. | This is the basis for separation in SEC/GPC. |

This table outlines the fundamental parameters derived from SEC/GPC analysis of polymers.

Degradation Studies of 2 Butene 1,4 Dimethacrylate Based Polymers

Thermal Degradation Pathways of Poly(2-Butene-1,4-dimethacrylate)

The thermal degradation of crosslinked dimethacrylate polymers is a complex process involving multiple potential pathways. For poly(this compound), the degradation is expected to proceed via mechanisms common to other polymethacrylates, primarily initiated by thermal energy that is sufficient to cause bond cleavage. The two main degradation routes are ester decomposition and depolymerization.

Studies on analogous dimethacrylate resins, such as those used in dental composites, reveal that thermal decomposition typically occurs in multiple stages. psu.edu The initial stage, often observed at lower temperatures (200-350°C), can be attributed to the scission of weaker bonds within the polymer network, such as head-to-head linkages or the decomposition of unreacted initiator fragments. mdpi.com The main degradation phase, occurring at higher temperatures (350-450°C), involves random chain scission of the polymer backbone and decomposition of the ester crosslinks. mdpi.commarquette.edu The presence of the butene group in the backbone may influence the specific bond scission energies and degradation product distribution.

Kinetic analysis of the thermal degradation of various dimethacrylate copolymers, such as those based on UDMA, Bis-EMA, and TEGDMA, shows that the activation energy of degradation often varies with the degree of conversion, confirming the complexity of the process. psu.edu This multi-step degradation is characteristic of the heterogeneous nature of these crosslinked polymer networks. psu.edu

Interactive Table: Thermal Degradation Data for Related Dimethacrylate Polymers

The following table summarizes thermal gravimetric analysis (TGA) data for common dimethacrylate polymers, providing a reference for the expected thermal stability range of poly(this compound).

Polymer SystemHeating Rate (°C/min)Onset of Degradation (Tonset, °C)Peak Degradation Temp. (Tpeak, °C)Reference
PMMA (Pure)10~290~365 mdpi.com
UDMA/TEGDMA (70/30)10316366 / 437 psu.edu
Bis-EMA/TEGDMA (70/30)10343405 / 440 psu.edu
Poly(GMA-co-EGDMA)10237-249~350 / ~430 researchgate.net

Hydrolytic Stability of Ester Linkages in Polymer Networks

The ester linkages are often the most susceptible points in dimethacrylate polymer networks for hydrolytic degradation. This process involves the chemical breakdown of the ester groups in the presence of water, which can be accelerated by acidic or basic conditions and elevated temperatures. mdpi.com For poly(this compound), hydrolysis would lead to the scission of the crosslinks, releasing methacrylic acid and 2-butene-1,4-diol (B106632), which would compromise the structural integrity and mechanical properties of the polymer network.

The susceptibility of dimethacrylate resins to hydrolysis is a known challenge, particularly in applications like dental restoratives that are exposed to a moist oral environment. researchgate.netnih.gov The rate of hydrolysis is influenced by the hydrophilicity of the polymer network; monomers that increase water sorption can promote higher rates of degradation. mdpi.comscienceopen.com While the butene group in this compound might impart some hydrophobicity, the ester groups remain vulnerable. Research on alternative monomers with more hydrolytically stable linkages, such as ethers, has been pursued to create more durable dental materials. researchgate.net Studies have shown that using NaOH solution can significantly accelerate hydrolytic degradation for testing purposes. mdpi.com

Influence of Network Structure on Degradation Kinetics

The kinetics of degradation in crosslinked polymers are profoundly influenced by the network's architecture. Key structural parameters include crosslink density, monomer conversion, and chain mobility. researchgate.netakjournals.com

Generally, a higher crosslink density enhances the thermal and chemical stability of a polymer network. researchgate.netresearchgate.net A denser network restricts the mobility of polymer chain segments, which in turn hinders the diffusion of degradative agents like water and oxygen into the polymer bulk. akjournals.com It also increases the probability of radical recombination within the polymer "cage," which can slow down degradation processes. researchgate.net Conversely, lower crosslink density can lead to faster degradation. usf.edu

Interactive Table: Influence of Network Properties on Degradation Rate

Network ParameterEffect on Degradation RateReasoning
Increasing Crosslink DensityDecreasesReduces chain mobility and diffusion of degradants (e.g., O₂, H₂O). researchgate.netakjournals.com
Increasing Monomer ConversionDecreasesFewer structural defects and weak links; reduced plasticizing effect from unreacted monomers.
Increasing CrystallinityDecreasesCrystalline regions are less permeable to oxygen and other degradants. researchgate.net
Increasing Chain FlexibilityVariableMay allow for higher conversion but could also increase chain mobility, potentially accelerating some degradation pathways.

Computational and Theoretical Studies on 2 Butene 1,4 Dimethacrylate Polymerization and Networks

Molecular Dynamics Simulations of Polymerization Processes

Molecular dynamics (MD) simulations offer a powerful tool for investigating the dynamic evolution of polymerization systems. For dimethacrylates, including structures related to 2-Butene-1,4-dimethacrylate, MD simulations can elucidate the behavior of polymer blends and the conformational dynamics of polymer chains. rsc.org Atomistic MD simulations have been successfully employed to study binary blends, such as those involving poly(methyl methacrylate) (PMMA), a polymer structurally related to poly(this compound), revealing insights into miscibility and phase behavior through the analysis of radial distribution functions and radii of gyration. rsc.org

The process of simulating polymerization often involves several key steps:

System Preparation: This includes defining the initial positions and velocities of monomers, initiators, and any solvent molecules in a simulation box. labxing.com

Energy Minimization: The initial system is subjected to energy minimization to relax any unfavorable contacts and reach a stable starting configuration. labxing.com

Equilibration: The system is then equilibrated under specific temperature and pressure conditions, allowing the molecules to rearrange and reach a state representative of the experimental conditions. This is often done in stages, first equilibrating the solvent and ions with the protein or polymer positions restrained, followed by equilibration of the entire system. labxing.com

Production Simulation: Following equilibration, the production MD simulation is run, during which the trajectories of all atoms are calculated over time by integrating Newton's equations of motion. labxing.com

Reactive MD simulations, which can model the formation and breaking of chemical bonds, are particularly useful for studying polymerization. acs.orgsemanticscholar.org These simulations can track the conversion of double bonds, the growth of polymer chains, and the formation of crosslinks. acs.org For instance, in studies of similar dimethacrylates like 1,6-hexanediol (B165255) dimethacrylate (HDDMA), reactive MD has been used to investigate the gel-point transition and the influence of radical concentration on the polymerization process. acs.orgsemanticscholar.org

Modeling of Network Formation and Crosslink Density

The formation of a crosslinked polymer network is a critical aspect of the polymerization of difunctional monomers like this compound. Computational models are essential for understanding the relationship between monomer structure, polymerization conditions, and the final network architecture.

The autocatalytic model is one such kinetic model that has been successfully applied to describe the crosslinking polymerization of dimethacrylates. vot.pl This model accounts for the autoacceleration (gel effect) observed in these systems, where the polymerization rate increases due to restricted diffusion of reactive chain ends within the forming network. vot.pl The model uses parameters such as the rate constant (k), the autocatalytic exponent (m), and the reaction order exponent (n) to describe the polymerization kinetics. vot.pl Studies on a series of alkane-diol dimethacrylates have shown that the length of the spacer group between the methacrylate (B99206) functionalities influences these parameters. vot.pl

The Flory-Stockmayer theory has been a foundational model for polycondensation reactions, but alternative models have been developed specifically for three-dimensional free-radical polymerization (TFRP) to better account for the microheterogeneous nature of the process. ethernet.edu.et These models consider the formation of kinetically active associates and provide a framework for determining the critical conversion for gelation. ethernet.edu.et

The degree of conversion and the crosslink density are key parameters that define the structure of the polymer network. researchgate.net The final conversion in dimethacrylate polymerizations is often incomplete, with a significant number of unreacted pendant methacrylate groups remaining. researchgate.net Computational models can help predict the evolution of these properties as a function of reaction time and conditions. researchgate.net

Quantum Chemistry Calculations for Monomer Reactivity

Quantum chemistry calculations, such as those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of monomers. These methods can be used to calculate various properties that govern a monomer's propensity to polymerize.

For monomers similar to this compound, quantum chemistry is used to:

Determine Optimized Geometries: Calculations can find the most stable three-dimensional structure of the monomer. acs.org

Calculate Partial Atomic Charges: The distribution of electron density within the monomer can be determined, which is crucial for understanding intermolecular interactions. acs.org

Predict Reactivity Indices: Parameters derived from quantum chemical calculations can be used to assess the reactivity of the vinyl groups towards radical attack. ethernet.edu.et This includes analyzing the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The reactivity of a monomer is influenced by several factors, including polar effects, steric effects, and resonance stabilization. ethernet.edu.et Quantum chemistry provides a theoretical framework to quantify these effects. For example, the stability of the radical formed after the addition of an initiator to the monomer's double bond can be assessed, providing a measure of the monomer's reactivity.

Prediction of Polymer Properties Based on Monomer Structure

A significant goal of computational studies is to predict the macroscopic properties of the final polymer network based on the chemical structure of the constituent monomers. This allows for the rational design of new materials with tailored properties.

Group contribution methods have been developed to predict properties like density (ρ) and glass transition temperature (Tg) of dimethacrylate polymer networks. researchgate.net These methods are based on the additive principle, where the properties of the polymer are estimated by summing the contributions of its constituent structural units. researchgate.net For Tg prediction, one approach treats the dimethacrylate structural units as main chains between trifunctional crosslinks. researchgate.net

More advanced approaches utilize machine learning and graph neural networks to predict polymer properties. arxiv.orgmit.edu These methods can learn complex relationships between the monomer structure, represented as a molecular graph, and the resulting polymer properties. mit.edugithub.com Input for these models can include the SMILES strings of the monomers, their relative abundance, and information about the connectivity between them. github.com Such models have shown success in predicting properties like electron affinity and ionization potential for a large dataset of polymers. mit.edu

The relationship between monomer structure and properties like modulus, shrinkage, and stress development during polymerization is a key area of investigation. nih.gov The viscosity and reaction potential of a monomer are directly derived from its molecular structure. nih.gov For example, the presence of rigid groups or hydrogen-bonding moieties in the monomer can significantly impact the viscosity and the properties of the resulting polymer network. researchgate.netnih.gov

Interactive Data Table: Computational Parameters for Dimethacrylate Polymerization

ParameterDescriptionTypical Values/MethodsReference
Rate Constant (k)A measure of the reaction rate under specific conditions.Determined from fitting experimental data to kinetic models like the autocatalytic model. vot.pl
Autocatalytic Exponent (m)An exponent in the autocatalytic model that reflects the strength of the autoacceleration.Determined from fitting experimental data to kinetic models. vot.pl
Reaction Order Exponent (n)An exponent in the autocatalytic model representing the order of the reaction.Determined from fitting experimental data to kinetic models. vot.pl
Glass Transition Temp. (Tg)The temperature at which the polymer transitions from a glassy to a rubbery state.Predicted using group contribution methods or measured experimentally. researchgate.net
Density (ρ)The mass per unit volume of the polymer network.Predicted using group contribution methods or measured experimentally. researchgate.net

Future Research Directions for 2 Butene 1,4 Dimethacrylate in Academic Research

Development of Sustainable Synthesis Routes

Future research is anticipated to focus on developing greener and more sustainable methods for synthesizing 2-Butene-1,4-dimethacrylate. Traditional synthesis often involves a reactive distillation ester exchange process with raw materials like methyl methacrylate (B99206) and 1,4-butanediol (B3395766), utilizing catalysts and polymerization inhibitors. chemicalbook.com A notable advancement in this area is the use of organotin catalysts, which offer high efficiency, mild reaction conditions, and the potential for reuse, positioning them as a green and energy-saving option. google.com

The exploration of bio-based feedstocks is a critical avenue for sustainable synthesis. rsc.org For instance, developing pathways from renewable resources such as corn, soybean, and vegetable oils to produce the diol and diacid monomers is a key research goal. rsc.orgresearchgate.net Research into using materials like itaconic acid, succinic acid, and various bio-derived diols (e.g., 1,2-propanediol, 1,4-butanediol, 1,8-octanediol) for creating polyester (B1180765) resins highlights a move towards more environmentally friendly components. rsc.orgresearchgate.net Additionally, employing eco-friendly catalysts, such as modified clays (B1170129) like Maghnite-H+, presents a novel approach to replace more toxic catalysts in the synthesis of related dimethacrylates, a strategy that could be adapted for this compound. researchgate.netresearchgate.net

A comparative look at synthesis parameters for traditional versus more sustainable routes is presented below:

FeatureTraditional SynthesisSustainable Synthesis Focus
Raw Materials Methyl methacrylate, 1,4-butanediol chemicalbook.comBio-based diols and diacids (from corn, soy) rsc.orgresearchgate.net
Catalysts Often corrosive or hard-to-handle catalysts google.comReusable organotin catalysts, modified clays google.comresearchgate.net
Process Reaction distillation ester exchange chemicalbook.comGreen chemistry principles, milder conditions google.comresearchgate.net

Exploration of Novel Polymerization Methods

The polymerization of this compound is a cornerstone of its application, traditionally relying on free-radical mechanisms initiated by agents like benzoyl peroxide or azobisisobutyronitrile to form cross-linked networks. However, the future of materials science demands more precise control over polymer architecture, leading to the exploration of novel polymerization techniques.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands out as a highly versatile and convenient method for creating well-defined polymers. mdpi.comresearchgate.net This technique allows for the synthesis of complex polymer structures with controlled molecular weights and narrow molecular weight distributions from a wide array of monomers. researchgate.netrsc.org The RAFT process, which involves a thiocarbonylthio compound acting as a chain transfer agent, enables the creation of macromolecules with a reactive end-group suitable for further modifications. rsc.orgmdpi.com

Future research will likely focus on applying RAFT and other controlled radical polymerization methods to this compound to synthesize polymers with predictable and tailored structures. This includes creating block copolymers and other advanced architectures. The ability to precisely control the polymerization process opens up possibilities for developing materials with enhanced properties and functionalities.

Polymerization MethodKey CharacteristicsPotential for this compound
Free-Radical Polymerization Initiated by agents like benzoyl peroxide; forms cross-linked networks. Standard method for creating robust, cross-linked materials.
RAFT Polymerization Controlled/"living" radical polymerization; allows for defined molecular weight and architecture. researchgate.netSynthesis of well-defined polymers, block copolymers, and functional materials. mdpi.commdpi.com
Photopolymerization Initiated by light, often UV, in the presence of a photoinitiator. pocketdentistry.comRapid curing for applications like coatings and 3D printing. rsc.orgpocketdentistry.com

Design of Next-Generation Polymer Networks with Tailored Performance

A significant area of future research lies in the rational design of polymer networks derived from this compound to achieve specific, high-performance characteristics. The properties of these networks are intrinsically linked to their chemical and molecular structure, including crosslink density and the nature of the monomer units. mdpi.com By strategically selecting comonomers and controlling the polymerization process, researchers can tailor the mechanical and physical properties of the resulting materials. rsc.orgresearchgate.net

For example, copolymerizing this compound with other monomers can create materials with improved toughness, abrasion resistance, and thermal stability. google.com The choice of comonomer, such as styrene (B11656) or other methacrylates, and the resulting crosslink density are critical factors in determining the final properties of the polymer network. mdpi.comgoogle.com Research has shown that varying the diacid and diol components in related polyester systems can modulate properties like tensile elastic modulus and elongation at break over a wide range. rsc.orgresearchgate.net

The goal is to move beyond empirical formulation to a predictive design approach, where the molecular structure is engineered to yield desired macroscopic properties for applications ranging from dental composites to advanced industrial materials. pocketdentistry.comsigmaaldrich.com

Advanced Characterization Techniques for Intricate Network Structures

A deeper understanding of the complex, three-dimensional networks formed by the polymerization of this compound requires the application of advanced characterization techniques. While traditional methods provide valuable information, a multi-faceted approach is necessary to fully elucidate the structure-property relationships in these materials. mdpi.com

Future research will increasingly rely on a suite of sophisticated analytical methods:

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR): These techniques are essential for confirming monomer conversion and identifying the chemical structure of the polymer network. pocketdentistry.com

Rheology: Rheological measurements are crucial for assessing the viscoelastic behavior of the resins before and during the curing process, which is particularly important for applications like 3D printing. rsc.org

Dynamic Mechanical Analysis (DMA): DMA is used to study the mechanical properties of the cured polymers, including their glass transition temperature and modulus, providing insight into their performance under different conditions. pocketdentistry.comchemrxiv.org

Electron Microscopy (SEM/TEM): These imaging techniques are vital for visualizing the morphology and pore architecture of polymer foams and composites made from this compound.

Swelling Studies: By measuring the swelling of the polymer network in different solvents, researchers can quantify the crosslink density, a key parameter influencing mechanical properties.

Combining these techniques will enable a comprehensive characterization of the polymer networks, from the molecular to the macroscopic level, facilitating the design of materials with optimized performance. mdpi.com

Integration with Emerging Materials Science Concepts

The versatility of this compound makes it an excellent candidate for integration into cutting-edge areas of materials science. Future academic research will likely explore its use in developing "smart" materials and advanced composites.

Self-Healing and Covalent Adaptable Networks (CANs): There is growing interest in creating polymers that can repair themselves or adapt their network structure in response to stimuli. Research into methacrylate-based CANs, which can be reprocessed and potentially healed, opens up exciting possibilities for creating more durable and sustainable materials using this compound as a crosslinker. uniupo.it

Advanced Composites and Nanocomposites: Incorporating this compound into composite materials, such as those reinforced with silica (B1680970), carbon fibers, or other functional fillers, can lead to materials with enhanced mechanical strength, thermal stability, and specific functionalities. sigmaaldrich.comniscpr.res.in Its use in replicating silica colloidal crystal films demonstrates its utility in creating highly structured materials. sigmaaldrich.comsigmaaldrich.com

Hydrogels and Biomaterials: The ability of dimethacrylates to form cross-linked networks is fundamental to the creation of hydrogels for biomedical applications, including tissue engineering and drug delivery. sigmaaldrich.com Future work could focus on designing hydrogels based on this compound with specific biocompatibility and degradation profiles.

Eutectogels and Ionic Materials: The development of novel soft materials like eutectogels, which are formed from eutectic mixtures and polymers, presents another frontier. acs.org The properties of this compound could be leveraged in the creation of functional eutectogels for applications such as solid-state electrolytes or CO2 separation membranes. acs.org

By combining this versatile crosslinker with emergent concepts, researchers can unlock new functionalities and applications, pushing the boundaries of what is possible with polymer science.

Q & A

Q. What are the recommended synthetic methods for 2-Butene-1,4-dimethacrylate in laboratory settings?

The synthesis of this compound typically involves esterification of 2-Butene-1,4-diol with methacrylic acid derivatives. A common approach is acid-catalyzed esterification using methacrylic anhydride or methacryloyl chloride in the presence of a catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). Reaction conditions must be optimized to avoid polymerization of the methacrylate groups; inhibitors like hydroquinone are often added. Purification via vacuum distillation or column chromatography is critical to isolate the product from unreacted monomers and byproducts .

Q. Which spectroscopic techniques are most reliable for verifying the structural purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the double-bond configuration and ester group positions. For example, the characteristic vinyl protons of the methacrylate groups appear as doublets near δ 5.5–6.3 ppm. Fourier-Transform Infrared (FTIR) spectroscopy can validate ester carbonyl stretches (~1720 cm⁻¹) and C=C bonds (~1630 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (C₁₂H₁₆O₄, theoretical m/z 224.25) .

Q. What are the primary safety hazards associated with handling this compound?

The compound may cause skin, eye, and respiratory irritation due to its reactive methacrylate groups. Safety data sheets recommend using personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to minimize inhalation risks. In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Storage should prioritize airtight containers in cool, dry conditions to prevent polymerization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical properties of this compound (e.g., boiling point, density)?

Discrepancies may arise from isomerism (cis/trans configurations), varying purity levels, or measurement conditions. For example, the boiling point is sensitive to ambient pressure and impurities. Researchers should standardize analytical methods: use differential scanning calorimetry (DSC) for melting points and gas chromatography (GC) for purity assessment. Cross-referencing data from multiple sources (e.g., NIST, peer-reviewed studies) and reporting experimental conditions in detail can mitigate confusion .

Q. What experimental design considerations are critical when using this compound as a crosslinker in polymer networks?

Key factors include:

  • Stoichiometry: Adjust the molar ratio of crosslinker to monomer to control network density.
  • Reactivity: Monitor radical initiation efficiency (e.g., using azobisisobutyronitrile (AIBN) or UV light) to avoid incomplete polymerization.
  • Kinetic Studies: Employ real-time FTIR or rheometry to track crosslinking kinetics.
  • Post-Synthesis Analysis: Use swelling tests or dynamic mechanical analysis (DMA) to evaluate crosslink density and glass transition temperature (Tg) .

Q. What strategies can address challenges in stabilizing this compound during storage and experimentation?

The compound is prone to spontaneous polymerization. Stabilizers such as 4-methoxyphenol (MEHQ) at 50–200 ppm are effective. Storage under inert gas (e.g., nitrogen) and refrigeration (2–8°C) can extend shelf life. Prior to use, purify via inhibitor-removing columns (e.g., basic alumina). For long-term experiments, periodic testing of monomer purity via GC-MS is advised .

Q. How do structural isomers (cis/trans) of this compound influence polymer properties?

The spatial arrangement of methacrylate groups affects crosslinking efficiency and polymer rigidity. For example, the cis isomer may yield denser networks due to closer proximity of reactive sites. Researchers can compare isomers using X-ray crystallography or computational modeling (e.g., DFT calculations) to predict reactivity differences. Experimental validation via tensile testing or DSC can correlate structure with mechanical properties .

Methodological Guidance for Data Interpretation

Q. What analytical workflows are recommended for detecting degradation products of this compound in polymer matrices?

  • Extraction: Use Soxhlet extraction with tetrahydrofuran (THF) to isolate residual monomers and oligomers.
  • Chromatography: Analyze extracts via high-performance liquid chromatography (HPLC) coupled with UV detection (λ = 210–220 nm).
  • Mass Spectrometry: Employ LC-MS to identify degradation products, such as methacrylic acid or oxidized derivatives.
  • Quantification: Calibrate with standards to quantify degradation levels and assess material stability .

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